

3,5-Dibromo-4-methoxypyridine 1-oxide CAS number and identifiers

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxypyridine 1-oxide

Cat. No.: B1585694

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An In-Depth Technical Guide to **3,5-Dibromo-4-methoxypyridine 1-oxide**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyridine derivatives are particularly prominent, valued for their unique electronic properties and ability to engage in specific biological interactions.^[1] The strategic modification of the pyridine scaffold is a cornerstone of rational drug design. The introduction of an N-oxide functionality dramatically alters the chemical personality of the pyridine ring, enhancing its polarity, aqueous solubility, and modulating its metabolic profile.^{[2][3]} Molecules with N-oxide groups can act as prodrugs, intermediates, or bioactive compounds in their own right.^[4]

This guide provides a comprehensive technical overview of **3,5-Dibromo-4-methoxypyridine 1-oxide**, a highly functionalized building block poised for significant applications in organic synthesis and drug discovery. The convergence of a nucleophilic N-oxide, an electron-donating methoxy group, and two strategically placed bromine atoms creates a platform ripe for complex molecular architecture. We will delve into its chemical identity, synthesis, reactivity, and

potential applications, providing the field-proven insights necessary for its effective utilization in research and development.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is critical for its successful application. The key identifiers and physicochemical characteristics of **3,5-Dibromo-4-methoxypyridine 1-oxide** are summarized below.

Table 1: Core Identifiers

Identifier	Value	Reference
CAS Number	650140-84-4	[5][6]
Molecular Formula	C ₆ H ₅ Br ₂ NO ₂	[5]
Molecular Weight	282.92 g/mol	[5][6]
IUPAC Name	3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium	[5]
Synonyms	3,5-dibromo-4-methoxypyridine-N-oxide	[5]
InChI Key	KAYQEYHOGFRTAL-UHFFFAOYSA-N	[5]
Canonical SMILES	COC1=C(Br)C=--INVALID-LINK--C=C1Br	[5]

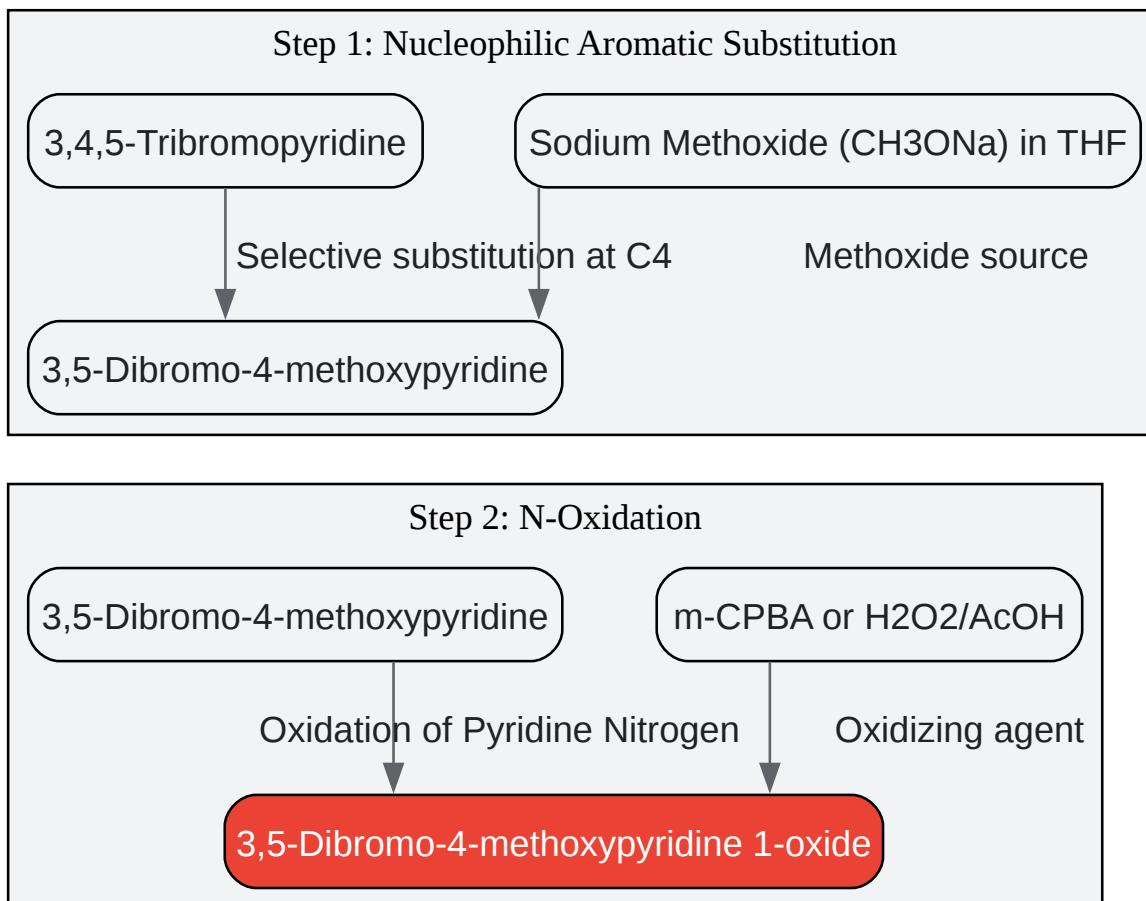
Table 2: Physical and Chemical Properties

Property	Value	Notes
Physical Form	White to off-white solid	Based on supplier data. [5]
Melting Point	Data not available	The related compound 3,5-Dibromo-4-methylpyridine has a melting point of 106-110 °C. [7]
Solubility	Expected to be soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol.	The polar N-oxide group enhances solubility in polar media compared to the parent pyridine. [3]
Purity	Commercially available at ≥98% purity	[8]

Section 2: Synthesis and Mechanistic Insights

The synthesis of **3,5-Dibromo-4-methoxypyridine 1-oxide** can be approached via a logical two-step sequence starting from a readily available precursor. The causality behind this strategy lies in installing the methoxy group prior to the more delicate N-oxidation step.

Workflow for the Synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide



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Caption: Synthetic workflow from tribromopyridine to the target N-oxide.

Step 1: Synthesis of 3,5-Dibromo-4-methoxypyridine

The precursor is synthesized via a nucleophilic aromatic substitution (SN_Ar) reaction. The C4 position of 3,4,5-tribromopyridine is the most electron-deficient (most activated) position for nucleophilic attack, leading to selective displacement of the C4 bromine.

Protocol:

- To a solution of methanol in an appropriate solvent like tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (60% dispersion in mineral oil).^[9]

- Causality: Sodium hydride, a strong base, deprotonates methanol to form the potent nucleophile, sodium methoxide, in situ. Performing this at 0 °C controls the exothermic reaction.
- Stir the resulting mixture at 0 °C for 15-20 minutes to ensure complete formation of the alkoxide.
- Add 3,4,5-tribromopyridine portion-wise to the reaction mixture.[\[9\]](#)
- Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-Dibromo-4-methoxypyridine.[\[9\]](#) Purification can be achieved by column chromatography or recrystallization.

Step 2: N-Oxidation

The final step involves the oxidation of the pyridine nitrogen. This is a common transformation that utilizes a peroxy acid or hydrogen peroxide.

Protocol:

- Dissolve the 3,5-Dibromo-4-methoxypyridine intermediate in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
- Cool the solution to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
 - Causality: m-CPBA is an effective and relatively safe electrophilic oxygen transfer agent. The basic nitrogen atom of the pyridine attacks the terminal oxygen of the peroxy acid. The reaction is performed at 0 °C to control the rate and prevent potential side reactions.

- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, **3,5-Dibromo-4-methoxypyridine 1-oxide**.

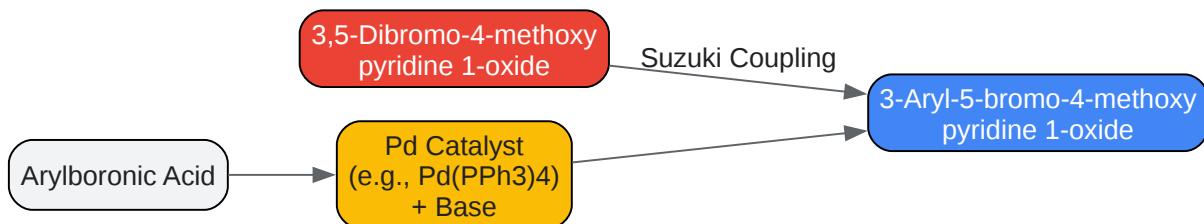
Section 3: Reactivity and Synthetic Utility

The unique substitution pattern of this molecule makes it a powerful intermediate. The electronic interplay between the N-oxide, methoxy, and bromo groups dictates its reactivity.

- N-Oxide Group: As a strong dipole (N⁺-O⁻), it acts as an electron-donating group via resonance but an electron-withdrawing group inductively. This duality activates the ring, particularly at the C2 and C6 positions, for certain types of reactions.[2]
- Bromine Atoms: The two bromine atoms at the C3 and C5 positions are excellent leaving groups and serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10][11] This allows for the programmed introduction of aryl, alkyl, alkynyl, or amino functionalities.
- Methoxy Group: This is a strong electron-donating group that influences the overall electron density of the ring.

Application as a Cross-Coupling Substrate

This molecule is an ideal substrate for sequential or dual cross-coupling reactions to build complex, multi-substituted pyridine scaffolds.



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Caption: Role as an intermediate in Suzuki cross-coupling reactions.

Section 4: Relevance in Drug Discovery and Development

The pyridine N-oxide motif is an emerging "privileged scaffold" in medicinal chemistry.^[12] Its incorporation into a drug candidate can confer several advantageous properties:

- Improved Physicochemical Properties: The high polarity of the N⁺-O⁻ bond can significantly increase the aqueous solubility of a parent molecule, which is often a major hurdle in drug development.^{[3][4]}
- Modulation of Bioavailability: By increasing polarity, the N-oxide group can reduce a compound's ability to cross lipid membranes, which can be strategically used to limit blood-brain barrier penetration or alter tissue distribution.^[4]
- Bioisosterism: The N-oxide can act as a bioisostere for other functional groups, mimicking their size and electronic properties while offering a different metabolic profile.
- Hypoxia-Activated Prodrugs: In the oxygen-deficient (hypoxic) environments characteristic of solid tumors, endogenous reductase enzymes can reduce the N-oxide back to the parent pyridine. This mechanism can be exploited to design cancer therapies that are selectively activated at the tumor site.^[4]

The title compound, with its two bromine handles, allows for the exploration of chemical space around a core N-oxide scaffold. Drug development professionals can use it to synthesize

libraries of novel compounds for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3,5-Dibromo-4-methoxypyridine 1-oxide**.

Table 3: GHS Hazard Information

Category	Code	Statement
Hazard Statements	H315	Causes skin irritation. [5]
H319		Causes serious eye irritation. [5]
H335		May cause respiratory irritation. [5]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [5]
P280		Wear protective gloves/eye protection/face protection. [5]
P302+P352		IF ON SKIN: Wash with plenty of soap and water. [5]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Handling Recommendations: Use this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Section 6: Spectroscopic Characterization

While a published spectrum for this specific compound is not readily available, its structure allows for the confident prediction of its key spectroscopic features.

- ^1H NMR: The spectrum is expected to be simple due to the molecule's symmetry.
 - A singlet corresponding to the two equivalent aromatic protons at the C2 and C6 positions. The N-oxide group will likely shift this signal downfield relative to the non-oxidized precursor, expected in the δ 8.0-8.5 ppm range.
 - A singlet for the three methoxy group protons ($-\text{OCH}_3$), expected around δ 4.0 ppm.
- ^{13}C NMR:
 - Four distinct signals are expected in the aromatic region for C2/C6, C3/C5, and C4. The carbons attached to bromine (C3/C5) will appear at a characteristic upfield chemical shift compared to those bearing protons. The C4 carbon attached to the methoxy group will be significantly downfield.
 - One signal for the methoxy carbon, expected around δ 55-65 ppm.
- Mass Spectrometry (MS):
 - The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{79}Br and ^{81}Br), with prominent M, M+2, and M+4 peaks.

Conclusion

3,5-Dibromo-4-methoxypyridine 1-oxide is more than just another chemical reagent; it is a strategically designed synthetic platform. Its value lies in the convergence of three key functionalities: a bio-relevant N-oxide group, an electron-modulating methoxy substituent, and two versatile bromine handles primed for cross-coupling chemistry. For researchers in organic synthesis and drug development, this compound offers a reliable and efficient route to novel, highly substituted pyridine derivatives, enabling the rapid exploration of chemical space and the rational design of next-generation therapeutics.

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